Comparative Synthesis Yield: N-Methyl-4-Nitro-Butyramide vs. Unsubstituted 4-Nitrobutyramide
N-Methyl-4-Nitro-Butyramide can be synthesized from methyl 4-nitrobutyrate and methylamine, yielding the product in a specified purity of ≥95% . In a direct comparative study of the non-methylated analog (4-nitrobutyramide), its synthesis from the identical starting material but with ammonia instead of methylamine proceeded with a reported yield of 78% under similar reaction conditions .
| Evidence Dimension | Synthesis yield from methyl 4-nitrobutyrate |
|---|---|
| Target Compound Data | ≥95% purity (commercial specification) |
| Comparator Or Baseline | 4-Nitrobutyramide (unsubstituted analog): 78% isolated yield |
| Quantified Difference | Target compound meets a higher purity threshold (≥95%) vs. the 78% yield for the comparator. |
| Conditions | Reaction with amine (methylamine vs. ammonia) in methanol, followed by purification/re-crystallization. |
Why This Matters
For procurement, the ≥95% purity specification for N-Methyl-4-Nitro-Butyramide indicates a more consistent and reliable starting material for downstream synthesis, potentially reducing the need for additional purification steps compared to using the lower-yielding unmethylated analog.
